5-([1,1'-Biphenyl]-4-yl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole
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Overview
Description
5-([1,1’-Biphenyl]-4-yl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole is an organic compound characterized by its complex structure, which includes a biphenyl group, a pyrazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole typically involves multiple steps, starting with the preparation of the biphenyl and pyrazole precursors. The biphenyl precursor can be synthesized through a Grignard reaction, where phenyl magnesium bromide reacts with benzophenone to form triphenylmethanol . The pyrazole ring is then constructed through a cyclization reaction involving appropriate hydrazine derivatives and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-([1,1’-Biphenyl]-4-yl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and pyrazole-containing molecules. Examples include:
Biphenyl: An aromatic hydrocarbon used as a starting material for various organic compounds.
Telmisartan: An angiotensin II receptor antagonist used in the treatment of hypertension.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62214-08-8 |
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Molecular Formula |
C25H24N2O |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-methyl-3-phenyl-5-(4-phenylphenyl)-4-propoxypyrazole |
InChI |
InChI=1S/C25H24N2O/c1-3-18-28-25-23(21-12-8-5-9-13-21)26-27(2)24(25)22-16-14-20(15-17-22)19-10-6-4-7-11-19/h4-17H,3,18H2,1-2H3 |
InChI Key |
DUGWDDRFFBABOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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